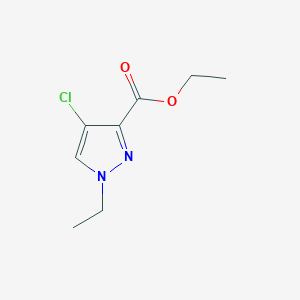

Ethyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-chloro-1-ethylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2/c1-3-11-5-6(9)7(10-11)8(12)13-4-2/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAGPEUYGYJVICX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(=O)OCC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product . Another method involves the reaction of 4-chloro-3-ethyl-1-methylpyrazole with ethyl formate under acidic conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized to form corresponding pyrazole derivatives or reduced to remove the ester group.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents such as sodium amide or thiolates in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution: Formation of substituted pyrazole derivatives.

Oxidation: Formation of pyrazole-3-carboxylic acid derivatives.

Reduction: Formation of pyrazole derivatives without the ester group.

Hydrolysis: Formation of 4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid.

Scientific Research Applications

Agricultural Chemistry

Herbicidal Properties

Ethyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate has been identified as an effective herbicide, particularly in controlling unwanted vegetation in agricultural settings. Its mechanism of action involves inhibiting specific enzymatic pathways that are crucial for plant growth, thus improving crop yields and reducing competition for resources .

Case Study: Efficacy in Crop Management

A study conducted on chili pepper farms in Thailand demonstrated the effectiveness of this compound in reducing weed populations while maintaining crop health. The application of this compound resulted in a significant increase in yield compared to untreated plots, showcasing its potential as a sustainable agricultural practice .

Pharmaceutical Development

Building Block for Drug Synthesis

In pharmaceutical chemistry, this compound is utilized as a precursor for synthesizing various bioactive compounds. Its derivatives have been explored for their potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

Research Findings: Antimicrobial Activity

Research published in a peer-reviewed journal highlighted the synthesis of novel derivatives from this compound, which exhibited promising antimicrobial properties against several pathogenic strains. This positions the compound as a valuable lead structure for future drug development .

Material Science

Applications in Polymer Chemistry

The compound is also used in the formulation of advanced materials, particularly polymers and coatings. Its unique chemical properties enhance the durability and performance of materials, making it suitable for applications requiring high resistance to environmental stressors .

Data Table: Material Properties Comparison

| Property | This compound | Standard Polymer |

|---|---|---|

| Thermal Stability | High | Moderate |

| Chemical Resistance | Excellent | Good |

| Mechanical Strength | Enhanced | Variable |

Analytical Chemistry

Reagent in Analytical Methods

this compound serves as a reagent in various analytical techniques, facilitating the detection and quantification of other compounds. This application is crucial for quality control in industries such as pharmaceuticals and food safety .

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Structural Features

Key Observations :

Physicochemical and Commercial Considerations

- Stability and Storage : indicates unspecified storage conditions for the target compound, while analogues like (ethyl 1-allyl-4-chloro-5-methyl-1H-pyrazole-3-carboxylate) are marketed with ISO certification, implying standardized stability .

Biological Activity

Ethyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate (CAS Number: 1328640-60-3) is a member of the pyrazole family, recognized for its diverse biological activities. This compound has been the subject of various studies exploring its potential pharmacological effects, including antimicrobial, anticancer, and enzyme inhibition properties. This article provides a detailed overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a five-membered pyrazole ring with chloro and ethyl substituents. The presence of the carboxylate group enhances its reactivity, making it suitable for various applications in pharmaceuticals and agrochemicals.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that derivatives of pyrazole compounds can inhibit the growth of various bacterial strains and fungi. For instance, derivatives structurally similar to this compound have been tested against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Pyrazole derivatives are known to induce apoptosis in cancer cells. In one study, compounds similar to this compound showed IC50 values in the micromolar range against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) cells .

Enzyme Inhibition

The compound interacts with specific molecular targets, acting as an inhibitor or modulator of enzymes. For example, it has been noted for its potential to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The mechanism involves binding to the active site of these enzymes, thereby disrupting their function.

This compound's mechanism of action is primarily based on its ability to interact with various biological targets:

- Enzyme Inhibition : The compound binds to enzymes involved in critical cellular processes, modulating their activity.

- Receptor Interaction : It may also influence receptor-mediated pathways, affecting cellular signaling and function.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

| Method | Description |

|---|---|

| Condensation Reactions | Involves the reaction between hydrazine derivatives and carbonyl compounds. |

| Cyclization Reactions | Pyrazole formation through cyclization of appropriate precursors under acidic conditions. |

| Functional Group Modifications | Allows for the introduction of chloro and ethyl groups at specific positions on the pyrazole ring. |

Case Studies

Several case studies highlight the biological activity of this compound:

- Anticancer Screening : A study evaluated the cytotoxic effects of various pyrazole derivatives on A549 cell lines, revealing that those with structural similarities to this compound exhibited significant growth inhibition (IC50 values ranging from 0.95 µM to 49.85 µM) .

- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy against E. coli and S. aureus, finding that certain derivatives showed promising results with minimum inhibitory concentrations (MICs) below 100 µg/mL.

Q & A

Q. How can the synthesis of Ethyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate be optimized for improved yield and purity?

- Methodological Answer : Optimize reaction conditions by controlling temperature (e.g., reflux in acetonitrile) and stoichiometry of reagents, as demonstrated in pyrazole derivative syntheses . Purification via flash chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) effectively removes byproducts . Monitor reaction progress using TLC and confirm purity via NMR and LC-MS .

Q. What are the standard spectroscopic techniques for characterizing this compound?

- Methodological Answer : Use and NMR to confirm structural integrity, focusing on pyrazole ring protons (δ 7.8–8.0 ppm) and ester carbonyl signals (δ ~162 ppm) . IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm, C-Cl at ~750 cm) . High-resolution mass spectrometry (HRMS) verifies molecular ion peaks and fragmentation patterns .

Q. How should safety protocols be designed given limited toxicity data?

- Methodological Answer : Adopt precautionary measures from structurally similar pyrazole esters: wear PPE (gloves, goggles, lab coats), conduct reactions in fume hoods, and avoid skin contact . For waste disposal, segregate organic solvents and coordinate with licensed hazardous waste services .

Advanced Research Questions

Q. How can crystallographic data discrepancies in pyrazole derivatives be resolved?

- Methodological Answer : Use SHELX programs for structure refinement, particularly SHELXL for small-molecule crystallography, to address bond-length/angle inconsistencies . Cross-validate with SIR97 for direct-method phase solutions and Fourier-map analysis . For ambiguous electron density, employ twinning refinement or high-resolution data collection (e.g., synchrotron sources) .

Q. What strategies address contradictions in NMR or MS data during structural elucidation?

Q. How can the reaction mechanism of chlorination at the pyrazole C4 position be investigated?

- Methodological Answer : Perform kinetic studies under varying temperatures and reagent concentrations to identify rate-determining steps. Use isotopic labeling (e.g., ) to track chlorine incorporation via MS . Computational modeling (DFT) can map transition states and compare activation energies for alternative pathways .

Q. How to assess environmental impact when ecological toxicity data is unavailable?

- Methodological Answer : Use QSAR models to predict biodegradability and toxicity based on logP (partition coefficient) and functional groups (e.g., ester, chloro). Experimentally, conduct microbial toxicity assays (e.g., Vibrio fischeri luminescence inhibition) and soil mobility studies using OECD guidelines .

Q. What computational methods predict reactivity in nucleophilic substitution reactions?

- Methodological Answer : Apply density functional theory (DFT) to calculate Fukui indices for electrophilic/nucleophilic sites. Solvent effects can be modeled using PCM (Polarizable Continuum Model) . Validate predictions with kinetic experiments (e.g., competition between Cl and other nucleophiles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.